molecular formula C8H10ClNO3S B2544592 2-Chloro-5-ethoxybenzenesulfonamide CAS No. 1773486-03-5

2-Chloro-5-ethoxybenzenesulfonamide

Cat. No.: B2544592
CAS No.: 1773486-03-5
M. Wt: 235.68
InChI Key: WPQHMOCOSBCDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-ethoxybenzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group at the second position, an ethoxy group at the fifth position, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-ethoxybenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 2-chloro-5-ethoxybenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide group. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using specialized equipment to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-ethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-Chloro-5-ethoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-ethoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

    2-Chloro-5-methoxybenzenesulfonamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-Chloro-5-nitrobenzenesulfonamide: Contains a nitro group, leading to different reactivity and applications.

    2-Chloro-5-aminobenzenesulfonamide: Contains an amino group, which can significantly alter its chemical properties and biological activity.

Uniqueness: 2-Chloro-5-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-chloro-5-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-6-3-4-7(9)8(5-6)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQHMOCOSBCDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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